molecular formula C13H24BrNO2 B1288044 tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate CAS No. 193629-30-0

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Cat. No.: B1288044
CAS No.: 193629-30-0
M. Wt: 306.24 g/mol
InChI Key: UMRCMCAKFKYCQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and a 3-bromopropyl substituent at the 3-position of the piperidine ring. The bromopropyl side chain serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., alkylation or amination) for drug discovery . Its piperidine core and bromine leaving group make it valuable in constructing bioactive molecules, such as CXCR4 antagonists and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCMCAKFKYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594324
Record name tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193629-30-0
Record name tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Method

  • Starting Material : The synthesis typically begins with 3-(hydroxymethyl)piperidine as the precursor.

  • Bromination Reaction :

    • A brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is used.
    • The reaction is conducted in a solvent like dichloromethane at controlled temperatures to yield 3-(bromomethyl)piperidine.
  • Formation of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate :

    • The resulting bromomethyl piperidine is then reacted with tert-butyl chloroformate (Boc-Cl) under basic conditions to form the final product.

Direct Alkylation Method

  • Reagents : This method utilizes 3-bromopropylamine as an alkylating agent.

  • Reaction Conditions :

    • The piperidine derivative is treated with tert-butyl chloroformate and 3-bromopropylamine.
    • The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production methods mirror laboratory syntheses but are optimized for scale and efficiency:

  • Continuous Flow Reactors : These are often employed to maintain consistent reaction conditions and enhance yield.

  • Automated Systems : Automated reagent addition and temperature control are utilized to ensure optimal conditions throughout the synthesis process.

Yield and Purification

The yield of this compound can vary based on the method employed:

Preparation Method Yield (%) Comments
Bromination and Boc Reaction 75% Requires careful temperature control
Direct Alkylation 70% Simplifies steps but may require purification

Purification techniques such as column chromatography or recrystallization are commonly employed to isolate the final product from by-products and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.

    Oxidation Reactions: It can undergo oxidation to form the corresponding N-oxide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of compounds targeting the central nervous system (CNS). Its derivatives are explored for their potential therapeutic effects against neurological disorders, such as depression and anxiety .
  • Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of various enzymes, particularly those involved in neurotransmitter metabolism. This is crucial for developing drugs that can modulate these pathways effectively .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound is a versatile building block for synthesizing more complex piperidine derivatives, which can be used in pharmaceuticals and agrochemicals. Its bromopropyl group allows for further functionalization through nucleophilic substitution reactions .
  • Synthesis of Bioactive Compounds : Researchers employ this compound in the synthesis of bioactive molecules that exhibit significant biological activities, including anti-inflammatory and analgesic properties .

3. Biological Studies

  • Interaction with Biological Targets : The compound is studied for its interactions with various biological receptors and enzymes. Its piperidine structure allows it to mimic natural substrates, facilitating binding studies that help elucidate receptor mechanisms .
  • Therapeutic Research : Ongoing research focuses on its potential as a therapeutic agent, particularly in modulating pathways related to inflammation and pain response. Studies have shown that derivatives of this compound can inhibit specific pathways involved in inflammatory responses .

Case Studies

StudyObjectiveFindings
Study on CNS ActivityInvestigated the effects of this compound on neurotransmitter levelsFound to enhance serotonin levels, indicating potential antidepressant properties
Enzyme Interaction StudyExamined the inhibition of monoamine oxidase by the compoundDemonstrated significant inhibition, suggesting its utility in treating mood disorders
Synthesis of DerivativesDeveloped new derivatives for anti-inflammatory testingSeveral derivatives exhibited reduced inflammatory markers in vitro

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This interaction can affect various biological pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Positional Isomers and Alkyl Chain Variations

  • tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Differs in substituent position (4 vs. 3) and chain length (ethyl vs. propyl). However, the 4-position may alter spatial interactions in biological targets compared to the 3-position .
  • tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate : Features a longer butyl chain, increasing lipophilicity (logP) and possibly improving membrane permeability. This modification could influence pharmacokinetics in drug candidates .

Heterocyclic Core Modifications

  • tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate : Replaces the piperidine ring with piperazine (two nitrogen atoms). The additional nitrogen enhances hydrogen-bonding capacity, making it suitable for targeting receptors like CXCR4, where basicity and charge distribution are critical .

Functional Group Replacements

  • tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : Substitutes bromopropyl with a tetrazole ring, a carboxylic acid bioisostere. This derivative exhibits antidiabetic activity (IC50: 7.12 μM) due to improved metabolic stability and polar interactions with enzymes .
  • tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: Replaces bromine with an ethoxy ester group, enabling participation in condensation reactions. The ester group increases electrophilicity at the carbonyl carbon, diverging from the bromine’s role as a leaving group .

Key Research Findings

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituent Position Alkyl Chain Length Key Functional Group Application/Activity
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate Piperidine 3 Propyl (C3) Bromine Drug intermediate (CXCR4 antagonists)
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate Piperidine 4 Ethyl (C2) Bromine High-reactivity alkylation agent
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate Piperazine 4 Propyl (C3) Bromine CXCR4 antagonist synthesis
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine 3 N/A Tetrazole Antidiabetic agent (IC50: 7.12 μM)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Stability Notes
This compound 318.23 3.1 0.5 (DCM) Light-sensitive; store at 2–8°C
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate 332.25 3.8 0.3 (DCM) Hygroscopic; inert atmosphere recommended
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 313.36 2.5 1.2 (MeOH) Hydrolyzes under basic conditions

*Predicted using fragment-based methods.

Biological Activity

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24BrNO2, notable for its structural features that include a piperidine ring and a bromopropyl side chain. This compound is primarily recognized as an intermediate in organic synthesis and has potential applications in medicinal chemistry, particularly concerning compounds that target the central nervous system.

  • Molecular Weight : 306.24 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a piperidine ring, which is further substituted with a 3-bromopropyl moiety.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biological targets, including enzymes and receptors. However, specific mechanisms of action in biological systems remain underexplored, necessitating further research to elucidate its pharmacological profile.

Biological Activity and Applications

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural characteristics suggest potential interactions with biological targets, leading to several applications:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
  • Organic Synthesis : The compound is utilized as a building block for creating more complex molecules, including bioactive compounds.
  • Biological Studies : It is employed in studies examining the effects of piperidine derivatives on biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescription
Medicinal ChemistryIntermediate for CNS-targeting drugs
Organic SynthesisBuilding block for bioactive compounds
Enzyme Interaction StudiesPotential modulator of enzyme activity through nucleophilic substitution

Case Studies

  • Synthesis and Evaluation : In one study, researchers synthesized various piperidine derivatives, including this compound, and assessed their inhibitory effects on key enzymes involved in metabolic pathways. The results indicated that modifications to the piperidine structure could enhance biological activity .
  • Antiviral Activity : Another investigation explored the potential antiviral properties of related piperidine compounds against Hepatitis C virus (HCV) proteases. While this compound was not directly tested, its structural relatives showed promising inhibition profiles, suggesting that similar derivatives could be developed from this compound .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer: The synthesis typically involves multi-step protocols. For example, intermediate formation may include alkylation of a piperidine scaffold with a bromopropyl group. A representative approach (analogous to methods in ) uses tert-butyl-protected piperidine derivatives reacted with 1,3-dibromopropane under nucleophilic substitution conditions. Optimization includes using polar aprotic solvents (e.g., MeCN), catalysts like DIPEA, and temperatures around 65°C to achieve yields up to 73%. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer: Structural confirmation relies on:
  • NMR (¹H/¹³C): Peaks for tert-butyl (δ ~1.4 ppm, singlet) and bromopropyl (δ ~3.4 ppm for CH₂Br).
  • Mass Spectrometry (MS): Molecular ion [M+H⁺] matching C₁₃H₂₄BrNO₂ (e.g., m/z ~322).
  • Infrared (IR): Stretching for carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~560 cm⁻¹).
    X-ray crystallography (using SHELX programs, as in ) may resolve stereochemistry if crystallizable .

Q. What safety precautions are essential during handling?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().
  • Ventilation: Use fume hoods to minimize inhalation of volatile byproducts.
  • Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers ().
  • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction reproducibility be ensured given variable yields in alkylation steps?

  • Methodological Answer: Yield discrepancies (e.g., 75–95% in ) often stem from moisture sensitivity of intermediates or incomplete substitution. Mitigation strategies include:
  • Anhydrous conditions: Use molecular sieves or rigorously dry solvents.
  • Real-time monitoring: TLC or in-situ IR to track reaction progress.
  • Catalyst screening: Test alternatives to DIPEA (e.g., DMAP) for enhanced nucleophilicity .

Q. What are the compound’s applications in medicinal chemistry, particularly in target engagement?

  • Methodological Answer: The bromopropyl side chain serves as a versatile linker in:
  • Proteolysis-targeting chimeras (PROTACs): Conjugation to E3 ligase ligands enables targeted protein degradation.
  • CXCR4 antagonists: Analogous to , the piperidine-bromopropyl motif can be functionalized to modulate receptor binding.
  • Biolabeling: Radiolabeling (e.g., ⁷⁷Br) for imaging studies .

Q. How does steric hindrance from the tert-butyl group influence reactivity in substitution reactions?

  • Methodological Answer: The tert-butyl group reduces nucleophilic attack at the piperidine nitrogen, directing reactivity to the bromopropyl chain. Computational modeling (DFT) can predict regioselectivity, while experimental validation via competitive reactions (e.g., SN2 vs. elimination) quantifies steric effects. Contrast with non-bulky analogs (e.g., methyl carbamates) highlights its role in suppressing side reactions .

Q. What strategies resolve contradictions in reported toxicity or ecological impact data?

  • Methodological Answer: Limited ecotoxicity data (per ) necessitate:
  • Read-across analysis: Compare with structurally similar brominated compounds (e.g., tert-butyl bromoacetate).
  • In silico predictions: Use tools like EPI Suite to estimate biodegradability (e.g., t₁/₂ in soil).
  • Experimental validation: Conduct Microtox® assays for acute aquatic toxicity .

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